Ethyl 3-(propa-1,2-dien-1-yl)benzoate
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Overview
Description
Ethyl 3-(propa-1,2-dien-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a propa-1,2-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(propa-1,2-dien-1-yl)benzoate typically involves the esterification of 3-(propa-1,2-dien-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(propa-1,2-dien-1-yl)benzoic acid+ethanolsulfuric acidEthyl 3-(propa-1,2-dien-1-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(propa-1,2-dien-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propa-1,2-dien-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(propa-1,2-dien-1-yl)benzoic acid or corresponding ketones.
Reduction: Formation of 3-(propa-1,2-dien-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(propa-1,2-dien-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Ethyl 3-(propa-1,2-dien-1-yl)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the propa-1,2-dien-1-yl group, resulting in different chemical reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
Propyl 3-(propa-1,2-dien-1-yl)benzoate: Contains a propyl ester group, which affects its solubility and reactivity.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
InChI |
InChI=1S/C12H12O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h5-9H,1,4H2,2H3 |
InChI Key |
ASVMWMYUHAVMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C=C=C |
Origin of Product |
United States |
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